3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1249768-66-8
VCID: VC2947790
InChI: InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2
SMILES: C1=CC(=C(C=C1N)F)C2=NN=CO2
Molecular Formula: C8H6FN3O
Molecular Weight: 179.15 g/mol

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline

CAS No.: 1249768-66-8

Cat. No.: VC2947790

Molecular Formula: C8H6FN3O

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline - 1249768-66-8

Specification

CAS No. 1249768-66-8
Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
IUPAC Name 3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline
Standard InChI InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2
Standard InChI Key SARQNTOPRMEPMW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)F)C2=NN=CO2
Canonical SMILES C1=CC(=C(C=C1N)F)C2=NN=CO2

Introduction

Chemical Structure and Molecular Properties

Structural Composition

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aromatic compound that combines several key structural features. The compound consists of an aniline group (a benzene ring with an amino group) bearing a fluorine atom at the 3-position and a 1,3,4-oxadiazole ring at the 4-position. The 1,3,4-oxadiazole is a five-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. This structural arrangement results in a molecule with multiple functional groups that contribute to its chemical properties and potential biological activities.

Based on analysis of similar compounds, such as those described in the search results, we can identify several key structural elements that characterize 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline:

  • The primary amino group (-NH₂) attached to the benzene ring

  • The fluorine substituent at the 3-position of the aniline component

  • The 1,3,4-oxadiazole ring system at the 4-position

The search results include information about a related compound, 3-fluoro-4-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, which contains similar structural elements, including the fluorinated aniline moiety and the 1,3,4-oxadiazole ring system .

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₆FN₃OBased on structural composition
Hydrogen Bond Acceptors4N and O atoms in the structure
Hydrogen Bond Donors1Primary amine group
Aromatic CharacterHighDue to both benzene and oxadiazole rings
SolubilityModerate in organic solventsBased on polarity and functional groups
StabilityGenerally stableDue to aromatic systems

The presence of the 1,3,4-oxadiazole ring would likely contribute to the compound's thermal stability and aromatic character, while the amino group would provide a site for potential hydrogen bonding and nucleophilic reactions. The fluorine substituent would affect the electronic distribution within the molecule, potentially influencing its reactivity and binding properties in biological systems.

Synthesis and Chemical Reactivity

Chemical Reactivity Profile

The chemical reactivity of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline would be determined by its constituent functional groups. The primary amino group would exhibit nucleophilic properties and could participate in a variety of reactions including acylation, alkylation, and diazotization. The 1,3,4-oxadiazole ring, being aromatic, would generally exhibit stability but could participate in various reactions under appropriate conditions.

The fluorine substituent would influence the electronic properties of the molecule, potentially affecting the reactivity of both the amino group and the aromatic rings. Fluorine substitution often enhances metabolic stability in drug-like molecules, which could be relevant for potential pharmaceutical applications.

Disease CategorySpecific ConditionsTherapeutic Mechanism
Inherited Retinal DystrophiesRetinitis pigmentosa, Usher's syndrome, Stargardt's diseaseStimulation of retinal precursor cells
Acquired Retinal DegenerationDrug-induced photoreceptor degenerationRepair and regeneration of retina
Vascular Retinal DiseasesRetinal artery/vein occlusionsProtection against degeneration
Inflammatory Eye DiseasesVarious inflammatory conditionsPotential anti-inflammatory effects

Structure-Activity Relationships

Understanding the relationship between molecular structure and biological activity is crucial for predicting the potential therapeutic effects of compounds like 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline. Search result mentions that compounds containing certain structural elements, including oxadiazolyl residues, showed significant effects on cell proliferation. For example, "The compound of formula (1) showed an increase of cell proliferation of 79%, the compound of formula (11) of 40%, the compound of formula (12) of 130%, the compound of formula (14) of 96%, compound of formula (16) of 43%, and compound of formula (38) of 58%" .

Research Context and Future Directions

Current Research Landscape

The search results indicate significant research interest in compounds containing oxadiazole rings, particularly for their potential applications in treating retinal diseases. Search result mentions specific retinal conditions that might be addressed by such compounds, including "retinitis pigmentosa (RP), including syndromic and non-syndromic forms, X-chromosome linked, recessive, dominant and sporadic forms, rod-cone dystrophies, Usher's syndrome, Stargardt's disease, cone-rod dystrophies, cone dystrophies, achromatopsia" and many others.

The research appears to focus on compounds that can "stimulate the proliferation of retinal precursor cells" , suggesting a regenerative approach to treating conditions characterized by retinal cell loss or degeneration. This represents an innovative therapeutic strategy compared to traditional approaches that typically focus on "controlling the illness causing the damage rather than reversing the damage caused by an illness by restoring or regenerating retinal cells" .

Future Research Opportunities

For 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline specifically, future research opportunities might include:

  • Comprehensive synthesis and characterization of the compound

  • Evaluation of its effects on retinal precursor cell proliferation

  • Investigation of structure-activity relationships through the synthesis and testing of related derivatives

  • Development of formulations suitable for ocular delivery

  • Exploration of potential applications beyond retinal diseases

The search results mention that compounds with similar structural elements have shown promising results in stimulating cell proliferation, with increases ranging from 40% to 130% . This suggests that 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline and its derivatives might have significant potential for further development as therapeutic agents.

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